Carcinogenic Potency Ranking Among Chloro-Substituted 4-Dimethylaminoazobenzenes in Rat Liver Model
In a classic rat hepatocarcinogenesis study, 2′-chloro-4-dimethylaminoazobenzene (the target compound) was about one‑half to one‑third as active as the parent 4‑dimethylaminoazobenzene, whereas 4′-chloro-4-dimethylaminoazobenzene was approximately one‑fourth as active [1]. This quantitative ranking positions the 2′-chloro isomer as an intermediate‑potency carcinogen within the series, a critical parameter for safety assessment in occupational or laboratory settings.
| Evidence Dimension | Hepatocarcinogenic potency (relative activity vs parent DAB) |
|---|---|
| Target Compound Data | 1/2 to 1/3 × activity of parent 4‑dimethylaminoazobenzene |
| Comparator Or Baseline | Parent 4‑dimethylaminoazobenzene = 1.0 (reference); 4′-chloro isomer ≈ 1/4 × activity |
| Quantified Difference | 2′-Chloro isomer is 2–3‑fold less active than parent; 4′-chloro isomer is ~4‑fold less active |
| Conditions | Oral administration to rats; incidence of liver tumors |
Why This Matters
Directly informs toxicological risk classification and regulatory exposure limits when selecting among aminoazobenzene dyes for laboratory or industrial use.
- [1] Miller, J. A.; Miller, E. C. The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. J. Exp. Med. 87, 139–156 (1948). View Source
